Cas no 2228162-29-4 (2-(2-bromo-4,5-difluorophenyl)acetaldehyde)

2-(2-Bromo-4,5-difluorophenyl)acetaldehyde is a versatile aromatic aldehyde derivative featuring bromine and fluorine substituents on the phenyl ring. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both bromine and fluorine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The aldehyde functional group further allows for condensation or nucleophilic addition reactions, facilitating the construction of complex molecular frameworks. This compound’s high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its utility in medicinal chemistry is underscored by its role in developing bioactive molecules with tailored properties.
2-(2-bromo-4,5-difluorophenyl)acetaldehyde structure
2228162-29-4 structure
Product name:2-(2-bromo-4,5-difluorophenyl)acetaldehyde
CAS No:2228162-29-4
MF:C8H5BrF2O
Molecular Weight:235.025508642197
CID:6254917
PubChem ID:87115103

2-(2-bromo-4,5-difluorophenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4,5-difluorophenyl)acetaldehyde
    • EN300-1923704
    • SCHEMBL486530
    • 2228162-29-4
    • インチ: 1S/C8H5BrF2O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2
    • InChIKey: SRKNJUJPNXKNLX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1CC=O)F)F

計算された属性

  • 精确分子量: 233.94918g/mol
  • 同位素质量: 233.94918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 17.1Ų

2-(2-bromo-4,5-difluorophenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1923704-0.25g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
0.25g
$708.0 2023-09-17
Enamine
EN300-1923704-2.5g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
2.5g
$1509.0 2023-09-17
Enamine
EN300-1923704-5.0g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
5g
$3147.0 2023-05-31
Enamine
EN300-1923704-5g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
5g
$2235.0 2023-09-17
Enamine
EN300-1923704-10g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
10g
$3315.0 2023-09-17
Enamine
EN300-1923704-10.0g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
10g
$4667.0 2023-05-31
Enamine
EN300-1923704-0.05g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
0.05g
$647.0 2023-09-17
Enamine
EN300-1923704-0.5g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
0.5g
$739.0 2023-09-17
Enamine
EN300-1923704-1.0g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
1g
$1086.0 2023-05-31
Enamine
EN300-1923704-0.1g
2-(2-bromo-4,5-difluorophenyl)acetaldehyde
2228162-29-4
0.1g
$678.0 2023-09-17

2-(2-bromo-4,5-difluorophenyl)acetaldehyde 関連文献

2-(2-bromo-4,5-difluorophenyl)acetaldehydeに関する追加情報

Compound 2-(2-bromo-4,5-difluorophenyl)acetaldehyde (CAS No. 2228162-29-4)

The compound 2-(2-bromo-4,5-difluorophenyl)acetaldehyde (CAS No. 2228162-29-4) is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position of the phenyl ring and two fluorine atoms at the 4 and 5 positions. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and development. The bromine and fluorine substituents in this compound play a crucial role in modulating the electronic environment of the aromatic ring, which can influence its reactivity and selectivity in chemical transformations. For instance, bromine is known to activate the ring towards electrophilic substitution, while fluorine can enhance the stability of intermediates due to its strong electronegativity.

The synthesis of 2-(2-bromo-4,5-difluorophenyl)acetaldehyde involves a multi-step process that typically begins with the preparation of the corresponding brominated and fluorinated phenol derivative. This is followed by oxidation or aldehyde formation using advanced oxidation techniques such as Swern oxidation or Corey-Fuchs reaction. The choice of methodology depends on the desired regioselectivity and scalability of the process.

In terms of applications, this compound has found utility in the synthesis of bioactive molecules, particularly in medicinal chemistry. Its ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura coupling, has made it a valuable intermediate in constructing complex molecular frameworks. Recent research has demonstrated its potential in developing novel anti-cancer agents, where its halogenated aromatic system can serve as a scaffold for attaching bioactive moieties.

Another emerging application of halogenated acetaldehydes like this compound is in materials science. The combination of bromine and fluorine substituents provides unique electronic properties that can be exploited in designing advanced materials such as organic semiconductors or sensors. For example, recent studies have explored its use as a precursor for synthesizing fluorinated polyaromatic hydrocarbons (PAHs), which exhibit exceptional thermal stability and electrical conductivity.

The physical properties of CAS No. 2228162-29-4 are also worth noting. It has a melting point of approximately -7°C and a boiling point around 105°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in various organic reactions without requiring extensive purification steps.

From an environmental standpoint, understanding the fate and behavior of this compound is crucial for ensuring sustainable chemical practices. Recent studies have focused on its degradation pathways under different environmental conditions, revealing that it undergoes hydrolysis under alkaline conditions to form corresponding carboxylic acids. This information is vital for assessing its potential impact on ecosystems and developing strategies for safe disposal.

In conclusion, compound CAS No. 2228162-29-4, also known as halogenated acetaldehyde, represents a versatile building block with diverse applications across multiple disciplines. Its unique structure enables it to participate in a wide range of chemical reactions, making it an essential component in modern organic synthesis. As research continues to uncover new applications and optimize synthetic routes, this compound will undoubtedly remain at the forefront of chemical innovation.

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